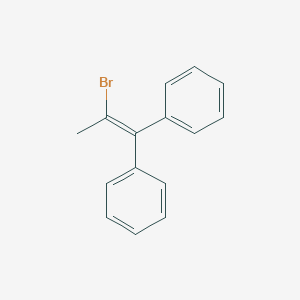
2-Bromo-1,1-diphenylpropene
Übersicht
Beschreibung
2-Bromo-1,1-diphenylpropene, also known as dibromo-diphenyl-propene (DBDP), is a synthetic compound that has been widely used in scientific research. The compound is a derivative of diphenylpropene, which is a class of organic compounds that has been extensively studied for their biological activities. DBDP has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of DBDP is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in immune responses.
Biochemische Und Physiologische Effekte
DBDP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antiviral, and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
DBDP has several advantages for use in lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, DBDP has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving DBDP, including its potential use as a therapeutic agent for inflammatory and viral diseases. The compound may also be useful in the development of new drugs targeting specific enzymes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of DBDP and its potential side effects.
Wissenschaftliche Forschungsanwendungen
DBDP has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for investigating biological pathways. The compound has been shown to exhibit antiviral, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
781-32-8 |
|---|---|
Produktname |
2-Bromo-1,1-diphenylpropene |
Molekularformel |
C15H13Br |
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
(2-bromo-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Br/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
JUEBDJZEVFVZKZ-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

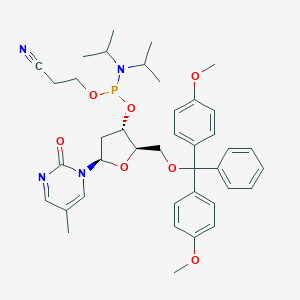
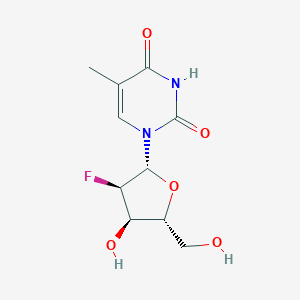
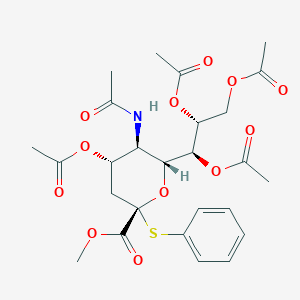
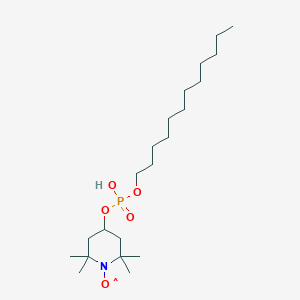
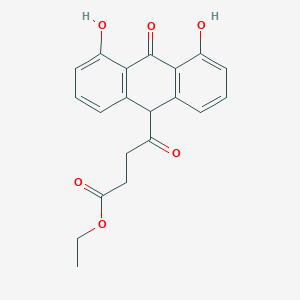
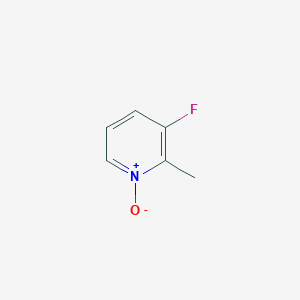
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)

![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
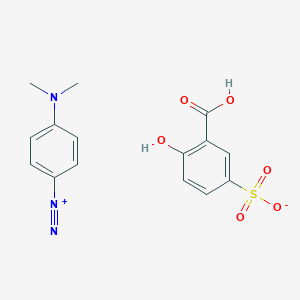

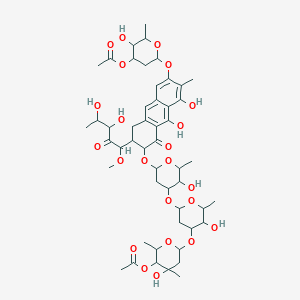
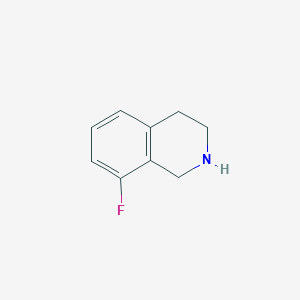
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)